molecular formula C29H37BrClNO5 B13400800 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester CAS No. 70950-46-8

3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester

Cat. No.: B13400800
CAS No.: 70950-46-8
M. Wt: 595.0 g/mol
InChI Key: PRWXKCMBJJOJSM-UHFFFAOYSA-N
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Description

3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, chlorine, and methoxy functional groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid methyl ester
  • 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde
  • 3-(3-Bromophenyl)-3-oxopropionic acid ethyl ester

Uniqueness

What sets 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

70950-46-8

Molecular Formula

C29H37BrClNO5

Molecular Weight

595.0 g/mol

IUPAC Name

dodecyl 3-[[2-bromo-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate

InChI

InChI=1S/C29H37BrClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-37-29(35)22-15-18-24(31)25(20-22)32-28(34)26(30)27(33)21-13-16-23(36-2)17-14-21/h13-18,20,26H,3-12,19H2,1-2H3,(H,32,34)

InChI Key

PRWXKCMBJJOJSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

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